D-Tetrahydropalmatine
D-Tetrahydropalmatine
D-Tetrahydropalmatine is an alkaloid.
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
D-Tetrahydropalmatine is a natural product found in Corydalis solida, Stephania lincangensis, and other organisms with data available.
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
D-Tetrahydropalmatine is a natural product found in Corydalis solida, Stephania lincangensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
3520-14-7
VCID:
VC21147388
InChI:
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
SMILES:
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Molecular Formula:
C21H25NO4
Molecular Weight:
355.4 g/mol
D-Tetrahydropalmatine
CAS No.: 3520-14-7
Cat. No.: VC21147388
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-Tetrahydropalmatine is an alkaloid. Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity). D-Tetrahydropalmatine is a natural product found in Corydalis solida, Stephania lincangensis, and other organisms with data available. |
|---|---|
| CAS No. | 3520-14-7 |
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
| Standard InChI | InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 |
| Standard InChI Key | AEQDJSLRWYMAQI-QGZVFWFLSA-N |
| Isomeric SMILES | COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
| SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
| Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC |
| Appearance | Powder |
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